Cas no 1207041-00-6 (4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide)
![4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide structure](https://ja.kuujia.com/scimg/cas/1207041-00-6x500.png)
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-[2-[[2-[(4-Acetylphenyl)amino]-2-oxoethyl]thio]-1H-imidazol-1-yl]-N-(phenylmethyl)benzamide
- 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide
-
- インチ: 1S/C27H24N4O3S/c1-19(32)21-7-11-23(12-8-21)30-25(33)18-35-27-28-15-16-31(27)24-13-9-22(10-14-24)26(34)29-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33)
- InChIKey: BCVZRBGRIVVSNE-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1)(=O)C1=CC=C(N2C(SCC(NC3=CC=C(C(C)=O)C=C3)=O)=NC=C2)C=C1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 12.71±0.70(Predicted)
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-4012-2μmol |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-10mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-5μmol |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-4mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-5mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-50mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-20μmol |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-30mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-40mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3398-4012-2mg |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide |
1207041-00-6 | 2mg |
$59.0 | 2023-09-10 |
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide 関連文献
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamideに関する追加情報
Introduction to 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide (CAS No: 1207041-00-6)
4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide, identified by its CAS number 1207041-00-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide is characterized by its imidazole core, benzamide functionalities, and a unique sulfanyl-methyl carbamoyl substituent, which collectively contribute to its distinctive chemical and biological properties.
The imidazole ring is a crucial pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In the case of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide, the imidazole moiety is linked to a benzyl sulfanyl group, which further enhances its potential for binding to specific protein targets. This structural feature has been explored in recent studies as a means to modulate enzyme activity and receptor interactions, particularly in the context of inflammatory and immunomodulatory pathways.
The benzamide moiety in 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide is another key component that contributes to its pharmacological profile. Benzamides are well-documented scaffolds in drug discovery, often exhibiting analgesic, anti-inflammatory, and neuroprotective effects. The presence of the acetylphenyl carbamoyl group adds an additional layer of complexity, potentially influencing both the solubility and bioavailability of the compound. This structural arrangement has been investigated for its potential role in modulating the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the pathogenesis of inflammation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide and biological targets. These studies have revealed that the compound can bind to specific pockets on proteins with high affinity, suggesting its potential as an inhibitor or modulator of various cellular processes. For instance, research has indicated that this molecule may interact with receptors involved in pain signaling pathways, making it a candidate for developing novel analgesics.
The sulfanyl-methyl carbamoyl substituent in 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide is particularly noteworthy due to its ability to influence both the electronic and steric properties of the molecule. Sulfanyl groups are known for their ability to enhance binding interactions through hydrogen bonding and hydrophobic effects. The incorporation of this group into the benzamide framework has been shown to improve the compound's affinity for certain biological targets while maintaining good pharmacokinetic properties.
In vitro studies have demonstrated that 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide exhibits significant inhibitory activity against several enzymes and receptors relevant to inflammation and pain. For example, preliminary data suggest that this compound may inhibit COX enzymes, thereby reducing prostaglandin synthesis—a key mediator of inflammation. Additionally, its interaction with lipoxygenases has been observed, indicating potential therapeutic benefits in conditions associated with oxidative stress.
The benzyl group attached to the nitrogen atom in the benzamide moiety also plays a critical role in determining the pharmacological properties of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide. Benzyl groups are often incorporated into drug molecules to enhance lipophilicity and improve membrane permeability. This feature can be particularly advantageous when designing orally active drugs, as it can facilitate absorption through biological membranes.
The synthesis of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-acetylphenyl carbamoylmethanol, which is then functionalized with a sulfanyl group derived from thioethers or other sulfur-containing compounds. Subsequent reactions include condensation with imidazole derivatives followed by benzoylation to introduce the final benzamide moiety.
The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in facilitating the construction of complex structures like 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide. These methods allow for precise functionalization at specific positions within the molecule, ensuring that desired pharmacological properties are achieved without unintended side reactions.
Evaluation of the pharmacokinetic profile of 4-[2-(\ ( { [( 4 - acetylphen y l ) c ar bam o y l ] m e t h y l } s u l f an y l ) - 1 H - i m id az ol - 1 - y l ) - N - b en z y l b en z am ide\ ), including absorption, distribution, metabolism, excretion (ADME), is essential for understanding its potential as a therapeutic agent. In vitro studies using cell culture models have provided valuable insights into how this compound is processed within biological systems. These studies have revealed that it exhibits moderate solubility in water and rapid metabolism upon administration.
The metabolic pathways involved in the degradation of \textbf{CAS No:12070\ 04\ 10\ 0\ 6} have been extensively studied using techniques such as liquid chromatography-mass spectrometry (LCMS). These analyses have identified major metabolites formed through oxidation and hydrolysis reactions. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens.
The toxicological profile of \textbf{CAS No:12070\ 04\ 10\ 0\ 6} has also been carefully evaluated through preclinical studies conducted on animal models. These studies have assessed various endpoints including acute toxicity, chronic toxicity, and carcinogenicity. Preliminary results suggest that \textbf{CAS No:12070\ 04\ 10\ 0\ 6} exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations.
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of \textbf{CAS No:12070\ 04\ 10\ 0\ 6} exemplifies this collaborative approach by integrating structural biology insights with synthetic chemistry expertise. By leveraging advances in computational modeling techniques such as molecular dynamics simulations (MD), researchers can predict how \textbf{CAS No:12070\ 04\ 10\ 0\ 6} will interact with biological targets at an atomic level—providing critical information for optimizing its pharmacological efficacy while minimizing potential side effects.
The future directions for research involving \textbf{CAS No:12070\ 04\ 10\ 0\ 6} include exploring its potential applications beyond inflammation management—such as neuroprotection or anticancer therapy—through structure-based drug design strategies aimed at enhancing specific interactions with disease-relevant proteins or enzymes.
1207041-00-6 (4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide) 関連製品
- 2228210-41-9(1-bromo-3-(3-nitropropyl)benzene)
- 14783-10-9(dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium)
- 1013820-58-0(3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 23787-90-8(Isolongifolone)
- 2171810-41-4(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methoxybutanoic acid)
- 1227955-18-1(3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide)
- 2172049-61-3(3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid)
- 73547-86-1(2(1H)-Pyrimidinethione, 1-methyl-)
- 1247487-90-6(N-(4-fluorophenyl)piperidin-3-amine)
- 2034241-13-7(1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea)




